molecular formula C17H26O B13789614 Methyl-2,6,10-trimethyl-2,5,9-cyclododecatrien-1-yl ketone CAS No. 28371-99-5

Methyl-2,6,10-trimethyl-2,5,9-cyclododecatrien-1-yl ketone

Cat. No.: B13789614
CAS No.: 28371-99-5
M. Wt: 246.4 g/mol
InChI Key: QWAUHUKNKGMBBD-GDAKKANCSA-N
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Description

Methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone (CAS 28371-99-5) is a complex alkyl cyclic ketone (ACK) widely used in fragrances. It has a molecular formula of C₁₇H₂₆O, a molecular weight of 246.39 g/mol, and is characterized by a cyclododecatriene backbone with three methyl substituents and a ketone functional group . Key properties include a density of 0.98 g/cm³ at 20°C, water solubility of 4.8 mg/L at 20°C, and a low vapor pressure of 0.000166 mm Hg at 25°C, making it less volatile than many fragrance ingredients .

Properties

CAS No.

28371-99-5

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

1-[(2Z,5Z,9Z)-2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl]ethanone

InChI

InChI=1S/C17H26O/c1-13-7-5-8-14(2)11-12-17(16(4)18)15(3)10-6-9-13/h8-10,17H,5-7,11-12H2,1-4H3/b13-9-,14-8-,15-10-

InChI Key

QWAUHUKNKGMBBD-GDAKKANCSA-N

Isomeric SMILES

C/C/1=C/CC/C(=C\C/C=C(\C(CC1)C(=O)C)/C)/C

Canonical SMILES

CC1=CCCC(=CCC=C(C(CC1)C(=O)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic method for preparing methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone involves the electrophilic acylation of cyclododecatriene derivatives. The typical reaction sequence includes:

  • Starting Material: Cyclododecatriene with trimethyl substitution at positions 2, 6, and 10.
  • Acylation Agent: Acetyl chloride or an equivalent acetylating reagent.
  • Catalyst: A Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation.
  • Solvent: Non-polar solvents like dichloromethane (CH2Cl2) are commonly used to dissolve reactants and maintain reaction homogeneity.
  • Reaction Conditions: The reaction is generally conducted under controlled temperature conditions to optimize yield and minimize side reactions.

The mechanism proceeds through the formation of an acylium ion from acetyl chloride catalyzed by AlCl3, which then electrophilically attacks the cyclododecatriene ring at the 1-position, leading to the formation of the ketone functionality.

Industrial Scale Production

On an industrial scale, the synthesis is adapted to continuous flow reactors or large batch reactors to enhance efficiency and scalability. Key aspects include:

  • Reactor Design: Large volume reactors with temperature control systems to maintain optimal reaction conditions.
  • Continuous Flow Systems: Employed to improve reaction kinetics and product consistency.
  • Purification: Post-reaction mixtures are subjected to distillation and recrystallization to isolate the pure ketone compound.
  • Yield Optimization: Reaction parameters such as catalyst loading, temperature, and reaction time are optimized to maximize product yield and purity.

Analytical Monitoring and Purification

High-performance liquid chromatography (HPLC) methods, particularly reverse-phase HPLC, are employed to monitor the reaction progress and purity of the product. The use of acetonitrile-water mobile phases with phosphoric acid or formic acid (for mass spectrometry compatibility) allows for efficient separation and quantification of the ketone and related impurities.

Data Table: Summary of Preparation Parameters

Parameter Details
Starting Material 2,6,10-Trimethylcyclododecatriene
Acylation Agent Acetyl chloride
Catalyst Aluminum chloride (AlCl3)
Solvent Dichloromethane (CH2Cl2)
Reaction Temperature Typically 0–25°C (ambient to mild cooling)
Reaction Time Several hours (dependent on scale)
Purification Methods Distillation, recrystallization
Analytical Method Reverse-phase HPLC with MeCN/H2O + acid
Yield Optimized for high yield in industrial setups

Research Findings and Notes

  • The ketone formation via Friedel-Crafts acylation is well-established for cyclic triene systems and is effective for introducing the ethanone group at the 1-position of the cyclododecatriene ring.
  • The choice of catalyst and solvent is critical for controlling regioselectivity and minimizing polyacylation or side reactions.
  • Industrial processes emphasize continuous flow techniques to improve reproducibility and scale.
  • Analytical methods such as reverse-phase HPLC are essential for quality control and impurity profiling, with the possibility of adapting to ultra-performance liquid chromatography (UPLC) for faster analysis.
  • Vapor pressure and solubility data indicate that the compound is relatively non-volatile and has low water solubility, which influences handling and purification strategies.

Chemical Reactions Analysis

Methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the alkyl groups, using reagents like halogens or nucleophiles.

Scientific Research Applications

Fragrance Industry Applications

Methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone is predominantly used as a fragrance ingredient. It belongs to the class of alkyl cyclic ketones and is valued for its unique scent profile which enhances various cosmetic and personal care products.

Toxicological Review

A comprehensive toxicological review has been conducted regarding its use as a fragrance component. This review evaluates various aspects of safety including:

  • Acute Toxicity : Limited toxicity observed in controlled studies.
  • Skin Irritation : Minimal skin irritation reported.
  • Mucous Membrane Irritation : No significant adverse effects noted.
  • Skin Sensitization : Low potential for sensitization.
  • Genotoxicity : Studies suggest no genotoxic effects .

These findings support its safe use in cosmetic formulations when adhered to recommended concentrations.

High-Performance Liquid Chromatography (HPLC)

Methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC). The method utilizes a mobile phase composed of acetonitrile and water with phosphoric acid. For mass spectrometry applications, phosphoric acid is replaced with formic acid to maintain compatibility .

HPLC Methodology

ParameterDescription
Column TypeNewcrom R1 HPLC column
Mobile PhaseAcetonitrile + Water + Acid
ApplicationIsolation of impurities
ScalabilitySuitable for preparative separation

This analytical technique is essential for quality control in fragrance manufacturing and pharmacokinetic studies.

Fragrance Development

In recent developments within the fragrance industry, methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone has been utilized to create novel scent profiles that mimic natural fragrances. Its incorporation into perfumes has shown to enhance longevity and complexity of scent .

Synthetic Biology Impact

The compound's role in synthetic biology is emerging as researchers explore its potential in developing sustainable fragrance alternatives. This could significantly impact the $22 billion global flavor and fragrance market by reducing reliance on natural resources while maintaining scent quality .

Mechanism of Action

The mechanism of action of methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone primarily involves its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that leads to the perception of its characteristic woody amber scent . The exact molecular targets and pathways involved in this process are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Alkyl Cyclic Ketones (ACKs)

Structural and Physicochemical Properties

ACKs vary in molecular weight, volatility, and lipophilicity. Methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone has the highest molecular weight (246.94 g/mol) among ACKs listed in RIFM databases, compared to 1-(3,3-dimethylcyclohexyl)ethan-1-one (154.53 g/mol) . Its low vapor pressure (0.000166 mm Hg at 25°C) contrasts sharply with more volatile ACKs like 1-(3,3-dimethylcyclohexyl)ethan-1-one (0.586 mm Hg) , suggesting slower evaporation and longer-lasting fragrance effects.

Table 1: Physicochemical Comparison of Selected ACKs

Compound Name Molecular Weight (g/mol) Vapor Pressure (mm Hg, 25°C) Water Solubility (mg/L, 20°C)
Methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone 246.94 0.000166 4.8
1-(3,3-Dimethylcyclohexyl)ethan-1-one 154.53 0.586 Not reported
Acetyl Cedrene (Vertofix Coeur) 246.39 0.06 Pa (≈0.00045 mm Hg) 4.8

Toxicological Profiles

Acute and Chronic Toxicity
  • Methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone: Oral NOAEL: 15 mg/kg/day (4-week rat study) . Dermal LD₅₀ > 2,000 mg/kg in rabbits . No phototoxicity or mutagenicity observed .
  • Acetyl Cedrene: Higher systemic NOAEL: 150 mg/kg/day (subchronic dermal study) . Limited comparative data on dermal vs. oral toxicity .
Skin Sensitization

Human repeat insult patch tests (HRIPT) for methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone showed 0 cases of sensitization in 4,724 subjects , comparable to linalool (0/14,999) and linalyl acetate (0/2,362) .

Biological Activity

Methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone (commonly referred to as Trimofix®) is a synthetic compound primarily used in the fragrance industry. This article explores its biological activity, including toxicological assessments, dermatological implications, and applications in perfumery.

  • Chemical Formula : C17H26O
  • Molecular Weight : 246.39 g/mol
  • CAS Number : 28371-99-5
  • LogP : 5.195 (indicating high lipophilicity) .

Toxicological Profile

A comprehensive review of the toxicological data associated with Trimofix® reveals several key findings:

  • Acute Toxicity : The compound exhibits low acute toxicity levels when tested in various models. Specific LD50 values are not widely reported but are generally considered low compared to other fragrance compounds.
  • Skin Irritation : Studies indicate that Trimofix® can cause mild to moderate skin irritation upon contact. It is essential for formulations containing this compound to undergo patch testing to assess potential allergic reactions .
  • Sensitization Potential : The compound has been noted for its potential to induce skin sensitization, which may lead to allergic dermatitis in sensitive individuals. Caution is advised in cosmetic formulations .
  • Genotoxicity : Limited data suggest that Trimofix® does not exhibit significant genotoxic effects, making it a safer choice for use in fragrances compared to other synthetic compounds .

Dermatological Considerations

The dermatological review highlights the importance of assessing skin reactions when using Trimofix®. The following findings are notable:

  • Irritation and Sensitization : In clinical settings, cases of contact dermatitis have been documented among individuals exposed to products containing this ketone. The compound's ability to sensitize skin varies based on concentration and individual susceptibility .
  • Regulatory Status : Due to its potential for sensitization, regulatory bodies have placed restrictions on the allowable concentrations of Trimofix® in cosmetic products. Products must demonstrate safety through rigorous testing before market approval .

Applications in Perfumery

Trimofix® is extensively used in the fragrance industry due to its unique olfactory properties:

  • Fragrance Profile : It imparts woody and ambery notes, making it a favored choice in male fragrances. Its sweet undertones allow it to blend well with other woody materials while providing a distinctive dry note reminiscent of sawdust .
  • Usage Limits : The compound can be overdosed due to its sweetness compared to other woody-ambery materials. However, manufacturers must adhere to safety guidelines regarding its concentration in final products .

Case Studies and Research Findings

Several studies have investigated the biological activity and safety profile of Trimofix®:

  • Fragrance Material Review : A detailed review published by Belsito et al. assessed the safety of various alkyl cyclic ketones, including Trimofix®. The study concluded that while the compound is generally safe at low concentrations, it poses risks for sensitization and irritation at higher levels .
  • Dermatological Assessments : Clinical evaluations have shown that individuals with a history of fragrance allergies may react adversely to products containing Trimofix®, emphasizing the need for careful formulation practices .
  • Regulatory Evaluations : Ongoing assessments by organizations such as the European Commission and Cosmetic Ingredient Review (CIR) continue to monitor the safety of Trimofix®, ensuring compliance with evolving safety standards .

Q & A

What are the recommended synthetic routes for Methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone in laboratory settings?

Level: Basic
Methodological Answer:
Synthesis typically involves cyclization of polyunsaturated precursors under controlled conditions. For example, terpene-derived intermediates may undergo acid-catalyzed cyclization followed by ketone functionalization. Key steps include:

  • Precursor selection : Use of geranyl or farnesyl analogs to construct the cyclododecatriene backbone.
  • Cyclization : Lewis acids (e.g., BF₃·Et₂O) or Brønsted acids (e.g., H₂SO₄) to promote ring closure .
  • Ketone introduction : Oxidation of a secondary alcohol intermediate or Friedel-Crafts acylation.
    Challenges include controlling regioselectivity of double bonds and minimizing side reactions. Purification often requires fractional distillation or preparative HPLC.

How can researchers confirm the molecular structure of this compound?

Level: Basic
Methodological Answer:
Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H and ¹³C NMR to identify methyl groups (δ 1.0–1.5 ppm), conjugated dienes (δ 5.0–5.8 ppm), and ketone carbonyl (δ 205–220 ppm in ¹³C) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular formula (C₁₆H₂₄O) and fragmentation patterns.
  • X-ray crystallography : For absolute configuration determination, though crystal growth is challenging due to conformational flexibility .

What experimental approaches are used to assess its potential endocrine-disrupting effects?

Level: Advanced
Methodological Answer:
The U.S. EPA’s Endocrine Disruptor Screening Program (EDSP) outlines tiered testing:

  • In vitro assays : Receptor binding (estrogen/androgen receptors) and steroidogenesis assays using H295R cells .
  • In vivo models : Rodent uterotrophic or Hershberger assays to evaluate hormonal activity.
  • Dose-response analysis : EC₅₀/IC₅₀ calculations to quantify potency.
    Confounding factors include metabolite interference and species-specific receptor affinities. Researchers must validate assays with positive controls (e.g., bisphenol A) .

How do researchers resolve contradictions in reported toxicity data?

Level: Advanced
Methodological Answer:
Discrepancies in toxicity data (e.g., LD₅₀ variations) arise from:

  • Experimental design : Differences in exposure routes (oral vs. dermal) or model organisms (rats vs. zebrafish).
  • Purity : Impurities (e.g., isomers) in commercial samples skew results .
  • Analytical methods : LC-MS/MS vs. GC-FID detection limits.
    To resolve contradictions, meta-analyses should standardize data using OECD guidelines and report confidence intervals. Cross-lab reproducibility studies are critical .

What are the best practices for handling and storing this compound?

Level: Basic
Methodological Answer:

  • Storage : Under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation of conjugated dienes .
  • Handling : Use PPE (nitrile gloves, fume hood) due to potential respiratory irritation.
  • Stability monitoring : Regular GC-MS analysis to detect degradation products (e.g., epoxides or peroxides) .

What are the challenges in analyzing its metabolic pathways in biological systems?

Level: Advanced
Methodological Answer:
Metabolic studies face:

  • Complex biotransformation : Cytochrome P450-mediated oxidation yields multiple metabolites (e.g., epoxides, hydroxylated ketones).
  • Detection limits : Low metabolite concentrations require sensitive LC-MS/MS or isotopic labeling (¹⁴C/²H) .
  • Model systems : Hepatocyte suspensions or microbial consortia (e.g., Pseudomonas) to simulate environmental degradation .

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